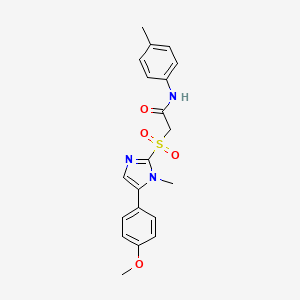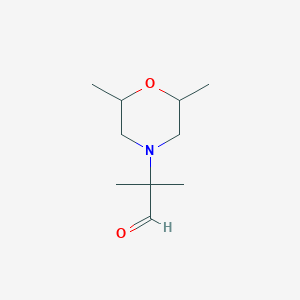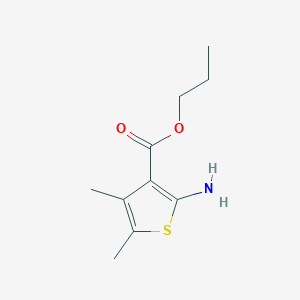
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds like benzene . In this reaction, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding a substituted benzene product .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group . The positions of these substituents on the benzene ring give the compound its name.Chemical Reactions Analysis
As an aromatic compound, 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions . The nitro group is a deactivating, meta-directing group, meaning it decreases the rate of electrophilic aromatic substitution reactions and directs incoming electrophiles to the meta position relative to itself .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Sulfonamide Molecules : A study by Murthy et al. (2018) discussed the synthesis of a sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound's structure was characterized using spectroscopic tools and X-ray diffraction, providing insights into intermolecular interactions and stability in the crystal state (Murthy et al., 2018).
Development of Soluble Poly(Ester-Imide)s : Liaw et al. (2004) synthesized new poly(ester-imide)s containing a noncoplanar 2,2′-dimethyl-4,4′-biphenylene unit, showcasing the potential of incorporating 2,4-dimethyl-3-nitrobenzene-1-sulfonyl chloride derivatives in polymer chemistry (Liaw et al., 2004).
Molecular Structure and Properties
- Gas-Phase Electron Diffraction Study : Petrov et al. (2009) conducted a detailed study on the structure of 4-nitrobenzene sulfonyl chloride using gas-phase electron diffraction and quantum chemical methods. This research provided valuable data on the molecular geometry and internal rotation barriers of related compounds (Petrov et al., 2009).
Chemical Reactions and Mechanisms
Electrochemical Studies : Research by Ângelo et al. (2005) explored the electrochemical reduction of p-nitrobenzenesulfonyl chloride in dimethylsulfoxide, shedding light on the intermediate formation of sulfinic acid derivatives. This study contributes to understanding the reduction mechanisms in aromatic sulfonyl chlorides (Ângelo et al., 2005).
Reaction with Methylsulfinyl Carbanion : Otsuji et al. (1969) investigated the reaction of substituted phthalic esters with methylsulfinyl carbanion, offering insights into the reactivity of nitrobenzene derivatives under specific conditions (Otsuji et al., 1969).
Applications in Other Fields
- Dissolution of Milled Woods : A study by Wang et al. (2009) presented a novel solvent system for dissolving milled wood, using lithium chloride/dimethyl sulfoxide. The research highlighted that the solvent system did not significantly alter the structure of lignin in the wood, suggesting potential applications of related chemical processes in wood chemistry (Wang et al., 2009).
Wirkmechanismus
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile at a carbon atom of the aromatic ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and yielding the substitution product .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dimethyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-4-7(15(9,13)14)6(2)8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIBDPUZGPJXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)


![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)


![N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2421653.png)
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)

